[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride
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Overview
Description
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions, including dermatologic disorders, allergic reactions, and rheumatic diseases . This compound is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
Preparation Methods
Synthetic Routes and Reaction Conditions: [2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is synthesized through a series of chemical reactions starting from a steroid nucleus. The synthesis involves the introduction of a fluorine atom at the 9α position and a methyl group at the 16β position. The key steps include:
Fluorination: Introduction of the fluorine atom using reagents like hydrogen fluoride or fluorine gas.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of betamethasone hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes:
Reactor Design: Use of reactors that can handle high-pressure and high-temperature conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents like chlorine or bromine
Major Products: The major products formed from these reactions include various derivatives of betamethasone, such as betamethasone dipropionate and betamethasone valerate .
Scientific Research Applications
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases
Mechanism of Action
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include:
Cytokines: Inhibition of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha.
Enzymes: Suppression of enzymes involved in the inflammatory response, such as phospholipase A2 .
Comparison with Similar Compounds
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is often compared with other glucocorticoids, such as:
Dexamethasone: Similar in structure but differs in the spatial configuration of the methyl group at position 16.
Prednisone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Hydrocortisone: A naturally occurring glucocorticoid with lower potency compared to betamethasone.
Uniqueness: this compound is unique due to its high potency and long duration of action, making it effective in treating severe inflammatory conditions .
Properties
Molecular Formula |
C28H38ClFO7 |
---|---|
Molecular Weight |
541 g/mol |
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride |
InChI |
InChI=1S/C28H37FO7.ClH/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1 |
InChI Key |
JTCGZVWFMFIDFX-XEMJQECLSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.Cl |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.Cl |
Origin of Product |
United States |
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